Non-Volatile Precursor vs. Volatile Product
3-Isobutyl-1H-pyrazin-2-one (IBHP) is repeatedly characterized in primary literature as the 'nonvolatile precursor' to 3-isobutyl-2-methoxypyrazine (IBMP), which is described as 'highly volatile' [1]. IBMP has a reported vapor pressure of 0.15 mPa at 25°C and an odor detection threshold of ~2 ng/L in water and 10–16 ng/L in red wine [2]. In contrast, IBHP lacks a methoxy group, possesses one hydrogen bond donor (vs. zero for IBMP), and has a substantially lower computed LogP (0.97 vs. 2.31–2.62 for IBMP), consistent with its non-volatile character . This physicochemical transformation—from a non-odorous, HPLC-amenable precursor to a gas-chromatography-detectable, sensorially potent product—makes IBHP the only compound in its class that can serve as a direct, chemically traceable precursor standard for IBMP quantification workflows.
| Evidence Dimension | Volatility / vapor pressure and odor threshold |
|---|---|
| Target Compound Data | IBHP: LogP = 0.97; one H-bond donor; characterized as nonvolatile in multiple independent studies |
| Comparator Or Baseline | IBMP: LogP = 2.31–2.62; zero H-bond donors; vapor pressure = 0.15 mPa at 25°C; odor threshold ~2 ng/L (water), 10–16 ng/L (red wine) |
| Quantified Difference | LogP difference of 1.3–1.7 log units; qualitative volatility gap (nonvolatile vs. highly volatile); qualitative odor activity gap (non-odorous vs. ppt-level detection) |
| Conditions | Computed physicochemical properties (ChemSrc, ChemicalBook); vapor pressure per Dunlevy et al. supplementary data; odor thresholds per waterhouse.ucdavis.edu compilation |
Why This Matters
For analytical laboratories developing IBMP quantification methods, IBHP is the only commercially available compound that can serve as a non-volatile, chemically authentic precursor standard, enabling method validation without the headspace losses that plague volatile methoxypyrazine standards.
- [1] Dunlevy, J. D., Dennis, E. G., Soole, K. L., Perkins, M. V., Davies, C., & Boss, P. K. (2013). A methyltransferase essential for the methoxypyrazine-derived flavour of wine. The Plant Journal, 75(4), 606–617. https://doi.org/10.1111/tpj.12224 View Source
- [2] Waterhouse, A. L., Sacks, G. L., & Jeffery, D. W. (2019). Pyrazines. In Understanding Wine Chemistry. UC Davis. Detection thresholds: IPMP 0.32–1 ng/L; IBMP ~2 ng/L in water, 10–16 ng/L in red wine. Available at: https://waterhouse.ucdavis.edu/pyrazines View Source
